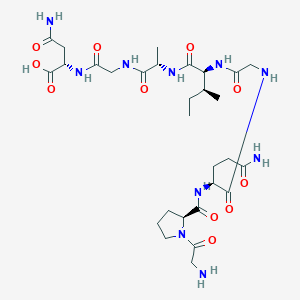
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine is a peptide compound composed of eight amino acids: glycine, proline, glutamine, isoleucine, alanine, and asparagine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, isoleucine, alanine, glycine, and asparagine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Amino acid substitutions are typically performed during the synthesis process using activated amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore reduced forms of amino acids.
Aplicaciones Científicas De Investigación
Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide’s properties make it useful in the development of biomaterials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the peptide has been shown to modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These effects are mediated through its interaction with enzymes such as acetylcholinesterase and secretases, as well as its influence on oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: This compound is similar in structure but lacks some of the amino acids present in Glycyl-L-prolyl-L-glutaminylglycyl-L-isoleucyl-L-alanylglycyl-L-asparagine.
Glycyl-L-prolyl-L-glutaminylglycyl-L-prolyl-L-glutaminylglycyl-L-prolyl: Another related peptide with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from other similar peptides.
Propiedades
Número CAS |
915717-27-0 |
|---|---|
Fórmula molecular |
C29H48N10O11 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48N10O11/c1-4-14(2)24(28(48)35-15(3)25(45)33-12-21(42)36-17(29(49)50)10-20(32)41)38-22(43)13-34-26(46)16(7-8-19(31)40)37-27(47)18-6-5-9-39(18)23(44)11-30/h14-18,24H,4-13,30H2,1-3H3,(H2,31,40)(H2,32,41)(H,33,45)(H,34,46)(H,35,48)(H,36,42)(H,37,47)(H,38,43)(H,49,50)/t14-,15-,16-,17-,18-,24-/m0/s1 |
Clave InChI |
LIKUWVLGGAZJRB-ABVYEGLVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















